molecular formula C7HCl2LiN2O2 B6207705 lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate CAS No. 2703781-90-0

lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate

Cat. No.: B6207705
CAS No.: 2703781-90-0
M. Wt: 223.0 g/mol
InChI Key: VQWAQIUDJQSHGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate typically involves the reaction of 5,6-dichloro-2-cyanopyridine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

Lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate: Unique for its specific substituents and lithium salt form.

    5,6-Dichloro-2-cyanopyridine-3-carboxylic acid: The parent acid form without the lithium ion.

    Other lithium salts of pyridine carboxylates: Similar in structure but with different substituents on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both lithium and dichloro substituents, which confer specific chemical and physical properties. These properties make it particularly useful in certain applications, such as in the development of advanced materials and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate involves the reaction of 5,6-dichloro-2-cyanopyridine-3-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "5,6-dichloro-2-cyanopyridine-3-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 5,6-dichloro-2-cyanopyridine-3-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent to obtain lithium(1+) 5,6-dichloro-2-cyanopyridine-3-carboxylate." ] }

CAS No.

2703781-90-0

Molecular Formula

C7HCl2LiN2O2

Molecular Weight

223.0 g/mol

IUPAC Name

lithium;5,6-dichloro-2-cyanopyridine-3-carboxylate

InChI

InChI=1S/C7H2Cl2N2O2.Li/c8-4-1-3(7(12)13)5(2-10)11-6(4)9;/h1H,(H,12,13);/q;+1/p-1

InChI Key

VQWAQIUDJQSHGT-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(C(=NC(=C1Cl)Cl)C#N)C(=O)[O-]

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.